2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
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Overview
Description
2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzenesulfonamide moiety, a pyrimidine ring, and a chloro substituent, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-keto ester and urea under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the appropriate sulfonyl chloride with an amine.
Chlorination: The final step involves the chlorination of the aromatic ring using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: As a potential antimicrobial agent, it can be studied for its efficacy against various bacterial and fungal infections.
Biological Studies: Its interactions with biological macromolecules such as proteins and nucleic acids can be explored to understand its mechanism of action.
Chemical Biology: It can be used as a probe to study cellular processes and pathways.
Industrial Applications: Its derivatives can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effect. The pyrimidine ring and chloro substituent may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic with a similar structure but different substituents.
Sulfadiazine: Another sulfonamide antibiotic with a pyrimidine ring but lacking the chloro substituent.
Sulfapyridine: A sulfonamide with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-chloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is unique due to the presence of the chloro substituent and the specific arrangement of functional groups This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-2-11-9-14(19)18(10-16-11)8-7-17-22(20,21)13-6-4-3-5-12(13)15/h3-6,9-10,17H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJZAZNHIKHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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